2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
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Overview
Description
2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with benzyl chloride, followed by the introduction of the ethanol moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl-methyl-amino-methyl-piperidin-1-yl-acetaldehyde or carboxylic acid derivatives.
Reduction: 2-{3-[(Methyl-amino)-methyl]-piperidin-1-yl}-ethanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group may facilitate binding to hydrophobic pockets, while the ethanol moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(Phenyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
- 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
- 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Uniqueness
2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the benzyl group allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-17(12-15-6-3-2-4-7-15)13-16-8-5-9-18(14-16)10-11-19/h2-4,6-7,16,19H,5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZAUJMTLVLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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